molecular formula C15H17N3O3S2 B2356340 Benzo[d]tiazol-2-il(4-(ciclopropilsulfonil)piperazin-1-il)metanona CAS No. 1219913-62-8

Benzo[d]tiazol-2-il(4-(ciclopropilsulfonil)piperazin-1-il)metanona

Número de catálogo: B2356340
Número CAS: 1219913-62-8
Peso molecular: 351.44
Clave InChI: XLPOAJAOPZPQCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a cyclopropylsulfonyl group, making it a unique molecule with significant pharmacological potential.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various targets. For instance, they have shown inhibitory activity against Mycobacterium tuberculosis . They have also demonstrated COX-1 inhibitory activity , suggesting potential anti-inflammatory properties.

Mode of Action

tuberculosis . In the case of COX-1 inhibition, these compounds may interfere with the enzyme’s ability to produce prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. In the case of M. tuberculosis inhibition, it may affect the bacterial cell wall synthesis or other essential processes for the bacteria’s survival . For COX-1 inhibition, it may affect the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus, inflammation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of this compound’s action would depend on its target. If it inhibits M. tuberculosis, it could potentially be used as an anti-tubercular agent . If it inhibits COX-1, it could potentially be used as an anti-inflammatory agent .

Métodos De Preparación

The synthesis of Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropylsulfonyl group via sulfonylation. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and catalysts like piperidine .

Análisis De Reacciones Químicas

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

Actividad Biológica

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a piperazine ring via a cyclopropylsulfonyl group. This unique structure is believed to contribute to its biological properties, including anticonvulsant, anticancer, and antimicrobial activities.

Anticonvulsant Activity

Research indicates that compounds containing thiazole rings exhibit significant anticonvulsant properties. For instance, a study demonstrated that thiazole derivatives could effectively inhibit seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and piperazine moieties significantly influenced the anticonvulsant efficacy.

Table 1: Summary of Anticonvulsant Activity in Thiazole Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 2<20N/AN/A

Source: Adapted from .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Thiazole derivatives have shown promise against multiple cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22

Source: Adapted from .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated, with several compounds demonstrating activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring was found to enhance antimicrobial efficacy.

Table 3: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound XStaphylococcus aureus15
Compound YEscherichia coli12

Source: Adapted from .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Łączkowski et al. synthesized a series of thiazole derivatives and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The most active compound demonstrated significant seizure protection, highlighting the therapeutic potential of thiazole-containing structures in epilepsy treatment.

Case Study 2: Antitumor Potential

In another investigation, a novel thiazole derivative was tested against human glioblastoma U251 cells and exhibited potent cytotoxicity with an IC50 value of approximately 30 µM. This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity.

Mechanistic Insights

Molecular docking studies have provided insights into how benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone interacts with biological targets. These studies indicate that the compound may bind effectively to specific receptors or enzymes involved in disease pathways, thereby exerting its pharmacological effects.

Propiedades

IUPAC Name

1,3-benzothiazol-2-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-15(14-16-12-3-1-2-4-13(12)22-14)17-7-9-18(10-8-17)23(20,21)11-5-6-11/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOAJAOPZPQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.